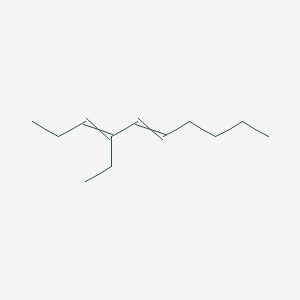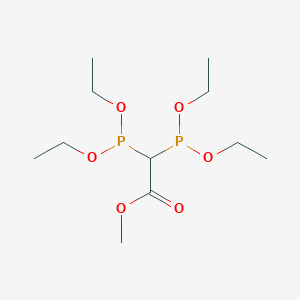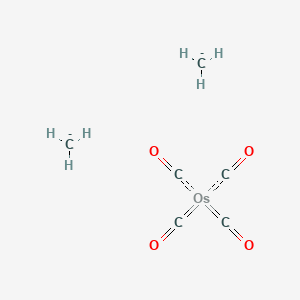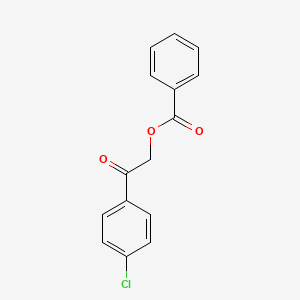
Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate is a complex organosilicon compound It is characterized by the presence of butyl groups, a chloro(methyl)silanediyl moiety, and bisorthosilicate functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate typically involves the reaction of butyl-substituted silanes with orthosilicates under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen or other substituents.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound is explored for its potential use in biomaterials and drug delivery systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or in diagnostic applications.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate exerts its effects involves interactions with various molecular targets. The chloro(methyl)silanediyl moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved may include signal transduction, enzyme inhibition, or modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexamethyl disiloxane
- Tetramethyl orthosilicate
- Butyltrimethoxysilane
Uniqueness
Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate is unique due to its combination of butyl groups and chloro(methyl)silanediyl moiety, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers enhanced stability and versatility in various applications, making it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
60680-15-1 |
|---|---|
Molekularformel |
C25H57ClO8Si3 |
Molekulargewicht |
605.4 g/mol |
IUPAC-Name |
tributan-2-yl [chloro-methyl-tri(butan-2-yloxy)silyloxysilyl] silicate |
InChI |
InChI=1S/C25H57ClO8Si3/c1-14-20(7)27-36(28-21(8)15-2,29-22(9)16-3)33-35(13,26)34-37(30-23(10)17-4,31-24(11)18-5)32-25(12)19-6/h20-25H,14-19H2,1-13H3 |
InChI-Schlüssel |
CFEDPGMNWGLYNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](C)(O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14615952.png)



![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)




![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)




